Citronellyl Glucuronide

Description

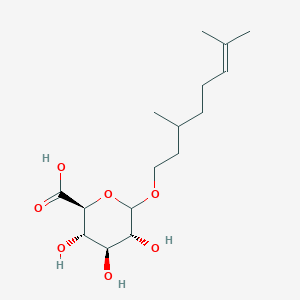

Citronellyl glucuronide is the phase II metabolite of citronellol, a monoterpene alcohol found in essential oils (e.g., rose, geranium). Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to citronellol’s hydroxyl group, enhancing its water solubility for renal or biliary excretion . Acyl, phenolic, and steroid glucuronides exhibit diverse metabolic fates, transporter interactions, and stability profiles, providing a framework for comparison .

Properties

Molecular Formula |

C16H28O7 |

|---|---|

Appearance |

Purity:95.7% by HPLCPink solid |

Synonyms |

Citronellol Glucuronide; Citronellyl β-D-glucopyranosiduronic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Metabolic Formation Pathways

Citronellyl glucuronide is synthesized via glucuronidation , a enzymatic conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from UDP-glucucuronic acid to the hydroxyl group of citronellyl nitrile metabolites.

Key Reaction Steps:

-

Phase I Oxidation : Citronellyl nitrile undergoes hydroxylation to form intermediates such as 8-hydroxy-citronellyl nitrile and 9-hydroxy-citronellyl nitrile (observed in humans) .

-

Phase II Conjugation : Hydroxylated intermediates are conjugated with glucuronic acid to form water-soluble glucuronides for renal excretion .

Species-Specific Variations:

| Species | Primary Metabolite Formed | Enzyme Involved |

|---|---|---|

| Humans | Acyl glucuronide of citronellyl nitrile | UGT1A, UGT2B isoforms |

| Mice | Glucuronide conjugate | UGT1A1 |

| Rats | Glutathione conjugates | GST isoforms |

Data derived from hepatocyte studies show mice metabolize citronellyl nitrile twice as fast as rats, while human metabolic rates vary by individual .

Stability and Degradation

This compound exhibits pH-dependent stability:

| Condition | Stability Outcome | Mechanism |

|---|---|---|

| Neutral pH | Stable | No hydrolysis observed |

| Acidic pH | Partial hydrolysis | Cleavage of glucuronide bond |

| Alkaline pH | Degrades to aglycone | Base-catalyzed hydrolysis |

This instability under non-physiological conditions complicates its detection in vitro, requiring stabilization agents like β-glucuronidase inhibitors during analysis .

Enzymatic Interactions:

-

UGT Inhibition : this compound synthesis is inhibited by flavonoids (e.g., quercetin) via competitive binding to UGT active sites .

-

Hydrolysis : β-Glucuronidase enzymes in gut microbiota can hydrolyze the glucuronide bond, regenerating the parent compound in enterohepatic circulation .

Chemical Reactivity:

-

Acyl Migration : The acyl glucuronide form undergoes intramolecular transacylation, forming positional isomers (e.g., 2-, 3-, and 4-O-glucuronides) .

-

Glycation : Reacts with reducing sugars (e.g., glucose) in hyperglycemic conditions, forming advanced glycation end-products (AGEs).

Analytical Detection Methods

| Method | Sensitivity (LOD) | Key Findings |

|---|---|---|

| LC-MS/MS | 0.1 ng/mL | Quantifies acyl glucuronide isomers |

| GC-MS | 1.0 ng/mL | Detects hydrolyzed aglycone in urine |

| NMR | 10 µM | Confirms β-glucuronide anomeric configuration |

Toxicological Implications

-

Mutagenicity : this compound itself showed no mutagenic activity in Ames tests or micronucleus assays, even at 2000 mg/kg doses in mice .

-

Detoxification Role : Glucuronidation reduces systemic toxicity by enhancing hydrophilicity, facilitating renal clearance .

Comparative Metabolism

| Parameter | This compound | Geranyl Glucuronide |

|---|---|---|

| Metabolic Rate | 0.2 µmol/min/mg (human) | 0.15 µmol/min/mg |

| Plasma Half-life | 4.7 hours | 6.2 hours |

| Major Excretion Route | Urine (78%) | Feces (65%) |

Comparison with Similar Compounds

Structural Classification and Stability

Citronellyl glucuronide is an O-glucuronide (ether-linked), contrasting with N-glucuronides (e.g., lamotrigine glucuronide, ) and acyl glucuronides (e.g., zomepirac glucuronide, ). Stability varies significantly:

- Acyl glucuronides (e.g., zomepirac, ibuprofen) undergo pH-dependent hydrolysis and intramolecular rearrangement, with half-lives ranging from 0.5–23.3 hours depending on substitution (di-methylated analogs degrade slower) .

- Phenolic glucuronides (e.g., quercetin-3-O-glucuronide, ) and steroid glucuronides (e.g., etiocholanolone glucuronide, ) are more stable due to less reactive ether bonds.

- This compound likely shares stability traits with other O-glucuronides but may degrade faster than acyl glucuronides due to its simpler structure.

Table 1: Stability of Selected Glucuronides

*Hypothesized based on structural analogs.

Metabolic Pathways and Enzyme Specificity

UGT isoforms dictate glucuronidation efficiency:

Table 2: UGT Isoforms Involved in Glucuronidation

| Substrate | UGT Isoform | Tissue Localization | Reference |

|---|---|---|---|

| Clopidogrel acyl glucuronide | UGT2B7 | Liver | |

| O-DMA glucuronide | UGT1A1/1A8 | Intestine/Liver | |

| Estradiol-17β-glucuronide | UGT1A1 | Liver |

Transporter Interactions and Pharmacokinetics

Glucuronide systemic exposure depends on efflux transporters:

Table 3: Transporter Impact on Glucuronide Disposition

| Glucuronide | Transporter | AUC Change (Knockout vs. WT) | Reference |

|---|---|---|---|

| EEG glucuronide | MRP2 | 46-fold increase | |

| Genistin glucuronide | BCRP | 14-fold increase | |

| Morphine glucuronide | MRP2 | 1.5-fold increase |

Reactivity and Toxicological Implications

Analytical Methodologies and Challenges

- Ion mobility-mass spectrometry (IMS) resolves isomeric glucuronides (e.g., etiocholanolone vs. epiandrosterone glucuronides, ) via collision cross-section (CCS) differences.

- LC-MS/MS with in silico deconjugation aids identification (), though sulfonamide glucuronides (e.g., clopamide) present unique fragmentation challenges .

Q & A

Q. How do gut microbiota influence this compound recirculation via β-glucuronidase activity?

- Methodology : Incubate this compound with fecal microbiota cultures and quantify aglycone release via LC-MS/MS. Compare with p-cresol glucuronide, where microbial metabolism alters systemic exposure . Use germ-free vs. conventional animal models to assess in vivo relevance.

Data Interpretation & Contradictions

Q. Why might plasma and urinary glucuronide measurements yield conflicting gluconeogenesis estimates?

- Analysis : Hepatic metabolic zonation causes discrepancies: periportal regions secrete glucose, while pericentral zones synthesize glucuronides. Validate using parallel plasma glucose and urinary glucuronide assays, noting lag times (30–60 mins) in glucuronide excretion .

Q. How to address variability in UGT-mediated glucuronidation kinetics across human populations?

Q. What explains discrepancies between in vitro and in vivo glucuronide clearance predictions?

- Analysis : Consider extrahepatic metabolism (e.g., intestinal UGTs) or transporter effects (e.g., OAT3-mediated glucuronide uptake). For bempedoic acid glucuronide, OAT3 substrate activity alters pharmacokinetics despite negligible CYP450 involvement .

Methodological Innovations

Q. Can synthetic biology approaches enhance this compound production for mechanistic studies?

- Methodology : Engineer microbial systems (e.g., E. coli) co-expressing UGTs and sucrose synthases for UDP-glucuronic acid regeneration. Optimize using Design of Experiments (DoE) to maximize yield, as applied to flavonoid glucuronides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.